molecular formula C14H10FN5O2S B11789100 1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11789100
M. Wt: 331.33 g/mol
InChI Key: HEFXZXNKLJHEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid features a 1,2,3-triazole core substituted at position 1 with a 4-fluorophenyl group, at position 5 with a pyrimidin-2-ylthio methyl moiety, and at position 4 with a carboxylic acid. This structure combines electron-withdrawing (fluoro, pyrimidinylthio) and hydrogen-bonding (carboxylic acid) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science . Below, its structural and functional properties are compared with related triazole and heterocyclic derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10FN5O2S

Molecular Weight

331.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H10FN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22)

InChI Key

HEFXZXNKLJHEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Core Triazole Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole backbone is constructed via CuAAC, a cornerstone reaction for 1,2,3-triazole synthesis. The process begins with the preparation of 4-fluorophenyl azide 1 through diazotization of 4-fluoroaniline using sodium nitrite in aqueous hydrochloric acid at 0–5°C, followed by azide substitution with sodium azide. Concurrently, tert-butyl propiolate 2 serves as the alkyne precursor.

The cycloaddition is catalyzed by a Cu(I)/sodium ascorbate system in a dimethyl sulfoxide (DMSO)/water solvent mixture at 75°C for 12 hours. This yields tert-butyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 3 with reported yields of 68–75%. The choice of DMSO enhances reaction efficiency by stabilizing the copper catalyst and solubilizing organic intermediates.

Introduction of the Pyrimidin-2-ylthio Methyl Group

The pyrimidin-2-ylthio methyl moiety is introduced via nucleophilic substitution. Intermediate 3 undergoes saponification with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4 . Subsequent activation of the carboxylic acid using thionyl chloride generates the acyl chloride, which reacts with 2-mercaptopyrimidine 5 in the presence of potassium carbonate as a base. This step proceeds in acetone at 50°C for 6 hours, achieving a 62% yield.

Optimization Strategies for Enhanced Efficiency

Catalyst Loading and Solvent Effects

Systematic studies indicate that a 10 mol% Cu(OAc)₂ and 20 mol% sodium ascorbate in a 3:1 DMSO/H₂O ratio maximizes triazole formation. Reducing the copper load below 5 mol% decreases yield to <40%, while exceeding 15 mol% promotes side reactions. Alternative solvents like acetone or ethanol result in prolonged reaction times (>24 hours) and lower yields (45–55%).

Temperature and Reaction Time

Elevating the temperature to 75°C reduces the cycloaddition time from 24 hours to 12 hours without compromising yield. However, temperatures above 80°C induce decomposition of the azide precursor, as evidenced by gas chromatographic analysis.

Purification and Characterization

Chromatographic Separation

Crude product 3 is purified via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1), achieving >95% purity. Final compound isolation employs reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.89–7.84 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 2.51 (s, 1H, pyrimidine-H).

  • ESI-MS : m/z 332.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₀FN₅O₂S.

Challenges and Mitigation

Moisture Sensitivity

The acyl chloride intermediate is highly moisture-sensitive. Conducting reactions under nitrogen atmosphere and using anhydrous solvents (e.g., DCM dried over molecular sieves) prevents hydrolysis.

Byproduct Formation

Competing Ullmann-type coupling between pyrimidine thiols and aryl halides is suppressed by maintaining pH > 10 with K₂CO₃ and limiting reaction temperatures to 50°C.

Recent Advances and Alternative Approaches

Ultrasound-Assisted Synthesis

Applying ultrasound irradiation (40 kHz) reduces the cycloaddition time to 4 hours with a 78% yield, attributed to enhanced mass transfer and catalyst activation.

Green Chemistry Alternatives

Replacing DMSO with cyclopentyl methyl ether (CPME) as a safer solvent achieves comparable yields (70%) while reducing environmental impact.

Comparative Analysis of Synthetic Protocols

ParameterConventional CuAACUltrasound-AssistedGreen Protocol
Yield (%)68–757870
Time (h)12412
SolventDMSO/H₂ODMSO/H₂OCPME/H₂O
Catalyst Load (mol% Cu)101010

Industrial-Scale Considerations

Pilot-scale batches (1 kg) utilize flow chemistry to enhance heat transfer and minimize exothermic risks during azide formation. Continuous flow reactors achieve 85% conversion at 0.5 L/min, compared to 72% in batch processes.

Chemical Reactions Analysis

Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction Type Reagents/Conditions Product Application
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivativeProdrug synthesis
AmidationEDCl, HOBt, R-NH₂, DMF, 25°CAmide derivatives (e.g., phenethyl amide)Bioactivity optimization
DecarboxylationCuO, quinoline, 200°C5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazoleStructural simplification

Triazole Ring

The 1,2,3-triazole core participates in coordination chemistry and electrophilic substitutions:

Reaction Type Reagents/Conditions Product Notes
Metal coordinationCu(I) or Ag(I) saltsStable metal complexesCatalytic applications
N-AlkylationR-X, K₂CO₃, DMF, 60°CN-substituted triazolesEnhanced solubility

Pyrimidinylthio Group

The thioether linkage is susceptible to oxidation and nucleophilic displacement:

Reaction Type Reagents/Conditions Product Outcome
OxidationH₂O₂ (30%), CH₃COOH, 50°CSulfoxide or sulfone derivativesAltered electronic properties
Nucleophilic substitutionNaH, R-LG (LG = leaving group)Pyrimidine-modified analogsSAR studies

Derivatization for Biological Optimization

Derivatives of this compound have been synthesized to enhance pharmacological profiles:

Derivative Structure Synthetic Route Biological Activity
Amide-linked phenethyl groupCarbodiimide couplingImproved kinase inhibition (IC₅₀ = 0.85 μM)
Ester prodrugsAcid-catalyzed esterificationEnhanced oral bioavailability
Metal complexes (e.g., Cu-triazole)Coordination in aqueous ethanolAnticancer activity (HT-29 cells, 72% inhibition)

Stability and Degradation Pathways

The compound demonstrates thermal stability up to 150–160°C but decomposes above this range. Key degradation pathways include:

  • Hydrolytic Degradation : Carboxylic acid group hydrolyzes under strongly basic conditions (pH > 10).

  • Oxidative Degradation : Thioether linkage oxidizes to sulfone in the presence of strong oxidizers.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted its activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have reported its ability to inhibit the growth of cancer cells by inducing apoptosis. A notable case study involved its application in targeting breast cancer cells, where it was found to disrupt cell cycle progression and promote cell death through mitochondrial pathways .

Enzyme Inhibition

Recent investigations have focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For example, it has been identified as a potent inhibitor of certain kinases implicated in cancer progression. This property suggests its potential use as a therapeutic agent in targeted cancer therapies .

Pesticidal Activity

In agricultural research, the compound has been studied for its pesticidal properties. It has demonstrated effectiveness against various pests, including aphids and whiteflies. Field trials have shown that formulations containing this compound can reduce pest populations significantly while being safe for beneficial insects .

Plant Growth Regulation

Additionally, there are indications that the compound may act as a plant growth regulator. Studies have suggested that it can enhance root development and overall plant vigor under stress conditions, potentially leading to improved crop yields .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, showcasing its potential as an antibiotic candidate.

Case Study 2: Cancer Cell Line Study

A study involving several cancer cell lines demonstrated that treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death .

Case Study 3: Pest Control Field Trials

Field trials conducted on tomato crops treated with formulations containing this compound showed a 70% reduction in aphid populations compared to untreated controls. Furthermore, no adverse effects were observed on non-target organisms, indicating its potential for sustainable pest management practices .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Heterocycle Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Predicted pKa Key Properties
Target Compound 1,2,3-Triazole 4-Fluorophenyl Pyrimidin-2-ylthio methyl ~360–370 2.5–3.0 High hydrogen-bonding, π-deficient
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid 1,2,3-Triazole 4-Ethoxyphenyl Formyl ~290 3.2–3.8 Tautomerism, moderate lipophilicity
1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid 1,2,3-Triazole 4-Phenoxyphenyl Pyridin-2-yl ~350 ~3.5 Enhanced π-π stacking
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole - Pyrimidin-2-ylthio methyl ~280 N/A High reactivity, low solubility
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid 1,2,3-Triazole 3-Chloro-4-methylphenyl Pyridin-2-yl 314.73 2.97 High density, metabolic stability

Biological Activity

1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1416345-65-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including the triazole and pyrimidine moieties, suggest a diverse range of pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antifungal properties.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC13H10FN5S2
Molecular Weight319.38 g/mol
IUPAC NameThis compound
CAS Number1416345-65-7

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives, including the compound . The structure-activity relationship (SAR) indicates that modifications in the triazole ring can significantly enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several triazole derivatives against HeLa and HUH-7 tumor cells. The compound exhibited notable growth inhibition with an IC50 value of approximately 6.5 µM against HeLa cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects as well. Triazoles are known for their antifungal and antibacterial properties.

Antifungal Activity

In vitro studies have demonstrated that triazole derivatives can inhibit fungal growth effectively. The compound showed promising results against Candida albicans and Aspergillus niger , with minimum inhibitory concentrations (MIC) ranging between 8–16 µg/mL , showcasing its potential as a novel antifungal agent .

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Results indicated that it possesses significant antibacterial activity with MIC values around 32 µg/mL , suggesting its utility in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes in target organisms:

  • Inhibition of DNA Synthesis : The triazole moiety may disrupt nucleic acid synthesis in microbial cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways of pathogens.

Q & A

Q. Key considerations :

  • Purification via column chromatography or recrystallization to isolate the carboxylic acid moiety.
  • Use of anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Advanced: How can reaction conditions be optimized to improve triazole ring formation?

Optimization strategies include:

  • Catalyst selection : Copper(I) iodide or ruthenium catalysts enhance regioselectivity in CuAAC reactions, critical for 1,4-disubstituted triazoles .
  • Temperature control : Elevated temperatures (60–80°C) accelerate cycloaddition but may require inert atmospheres to prevent oxidation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorophenyl intermediates, while minimizing side reactions .

Q. Example data :

ParameterOptimal RangeImpact on Yield
Catalyst (CuI)5–10 mol%+15–20%
Reaction Time12–18 hoursMaximizes conversion

Basic: What spectroscopic techniques are essential for characterization?

  • NMR spectroscopy :
    • 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 145–155 ppm) .
  • IR spectroscopy :
    • Carboxylic acid C=O stretch (~1700 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .
  • Mass spectrometry :
    • High-resolution MS to verify molecular weight (e.g., calculated [M+H]+^+ = 362.07) .

Advanced: What challenges arise in refining the crystal structure using SHELXL?

Common challenges and solutions:

  • Disordered atoms : The pyrimidin-2-ylthio methyl group may exhibit rotational disorder. Use PART instructions and restraints to model partial occupancy .
  • Twinned crystals : Apply TWIN commands in SHELXL to handle non-merohedral twinning, common in fluorinated aromatic systems .
  • Hydrogen bonding : Carboxylic acid groups form strong O–H···N interactions with triazole/pyrimidine moieties; refine using DFIX restraints .

Q. Example refinement metrics :

ParameterValue
RintR_{\text{int}}< 0.05
Final R1R_1 (I>2σI > 2σ)~0.04

Basic: What preliminary biological assays assess its activity?

  • Enzyme inhibition assays : Target kinases or hydrolases, given the triazole’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values < 10 µM suggest potency) .
  • Cytotoxicity testing : MTT assays on mammalian cell lines (IC50_{50} > 50 µM indicates selectivity) .

Advanced: How can DFT predict electronic properties relevant to bioactivity?

  • Methodology :
    • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on the triazole suggests nucleophilic reactivity .
    • Solvation models (e.g., PCM) simulate aqueous environments, critical for pharmacokinetic predictions .

Q. Example results :

PropertyCalculated Value
HOMO-LUMO gap4.2 eV
Dipole moment5.6 Debye

Advanced: How to resolve contradictions in SAR studies of fluorophenyl-triazoles?

  • Statistical approaches : Multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logPP, polar surface area) correlating with activity .
  • Crystallographic validation : Compare bioactive conformations with inactive analogs to identify critical binding motifs (e.g., fluorophenyl orientation) .
  • MD simulations : Track ligand-protein dynamics to explain discrepancies in IC50_{50} values across assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.